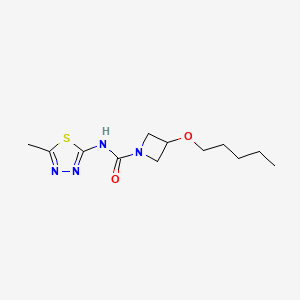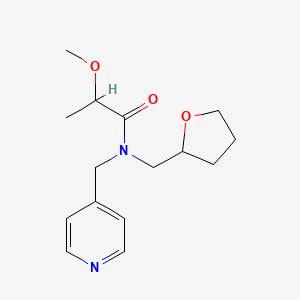
2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridine ring: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves forming the amide bond, which can be achieved using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxolane ring.
Reduction: Reduction reactions could target the amide bond or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a different position of the pyridine ring.
2-methoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide: Similar but with a tetrahydrofuran ring instead of oxolane.
Uniqueness
The unique combination of the methoxy group, oxolane ring, and pyridine ring in 2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(19-2)15(18)17(11-14-4-3-9-20-14)10-13-5-7-16-8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKISDWYIIDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCO1)CC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7056010.png)
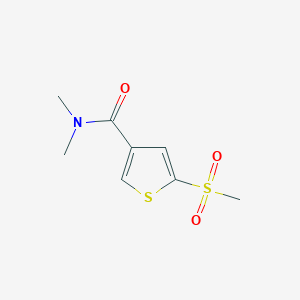
![1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole](/img/structure/B7056021.png)
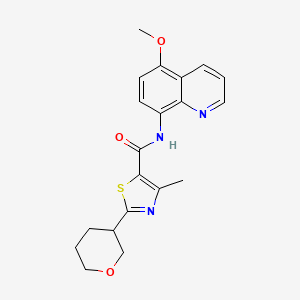
![2,3-dihydro-1H-inden-4-yl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7056039.png)
![(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone](/img/structure/B7056047.png)
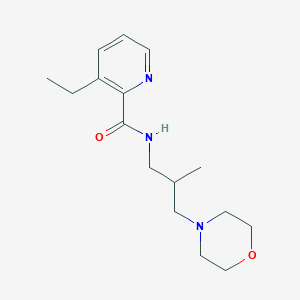
![[(2S,4R)-4-fluoro-1-(1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056071.png)
![1-(oxolan-3-yl)-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]methanesulfonamide](/img/structure/B7056076.png)
![6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056079.png)
![5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7056090.png)
![N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7056096.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7056108.png)
